molecular formula C11H11FN2O B8303666 1-(4-Amino-2-fluoro-phenyl)-2,3-dihydro-1H-pyridin-4-one

1-(4-Amino-2-fluoro-phenyl)-2,3-dihydro-1H-pyridin-4-one

Cat. No. B8303666
M. Wt: 206.22 g/mol
InChI Key: TWJAWARVGANIKU-UHFFFAOYSA-N
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Patent
US07141588B2

Procedure details

In a 500 ml Parr bottle, 1-(2-fluoro-4-nitrophenyl)-2,3-dihydro-1H-pyridin-4-one (Step 3, 35 g, 148.3 mmol), Pd/CaCO3 (3.5 g, 10 wt %) and acetic acid (17 ml, 297 mmol) are combined in THF (350 ml). The mixture is hydrogenated at 40° C. under 15 psi hydrogen for 6 h at which time the reaction is complete by HPLC. The reaction mixture is filtered through a GF/F filter and the catalyst cake washed with THF (350 ml). The filtrate is partitioned between 500 ml of NaHCO3 and 500 ml of ethyl acetate. The organic layer is washed again with 500 ml of NaHCO3. The organic layer is separated and dried over MgSO4. The mixture is filtered, and the filtrate is concentrated under reduced pressure to afford 29.0 g (95% recovery) of the title compound, MS (ESI−) for C11H11FN2O m/z 205.0 (M−H)−; 1H NMR (MeOD) δ 7.37 (d, 1H), 7.02 (t, 1H), 6.47 (m, 3H), 5.07 (d, 1H), 3.84 (t, 2H), 2.58 (t, 1H).
Name
1-(2-fluoro-4-nitrophenyl)-2,3-dihydro-1H-pyridin-4-one
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Four
Quantity
3.5 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[N:11]1[CH:16]=[CH:15][C:14](=[O:17])[CH2:13][CH2:12]1.C(O)(=O)C.[H][H]>C1COCC1.[Pd].C([O-])([O-])=O.[Ca+2]>[NH2:8][C:6]1[CH:5]=[CH:4][C:3]([N:11]2[CH:12]=[CH:13][C:14](=[O:17])[CH2:15][CH2:16]2)=[C:2]([F:1])[CH:7]=1 |f:4.5.6|

Inputs

Step One
Name
1-(2-fluoro-4-nitrophenyl)-2,3-dihydro-1H-pyridin-4-one
Quantity
35 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])N1CCC(C=C1)=O
Step Two
Name
Quantity
17 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
3.5 g
Type
catalyst
Smiles
[Pd].C(=O)([O-])[O-].[Ca+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a GF/F
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
the catalyst cake washed with THF (350 ml)
CUSTOM
Type
CUSTOM
Details
The filtrate is partitioned between 500 ml of NaHCO3 and 500 ml of ethyl acetate
WASH
Type
WASH
Details
The organic layer is washed again with 500 ml of NaHCO3
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=C1)N1CCC(C=C1)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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